molecular formula C13H19ClN2 B1396963 N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride CAS No. 1332529-32-4

N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride

Cat. No. B1396963
M. Wt: 238.75 g/mol
InChI Key: QQNPRZMPONRPPH-UHFFFAOYSA-N
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Description

“N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride” is a compound that contains an indole moiety. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring . They are widely distributed in the natural world and are important in many biological processes .


Molecular Structure Analysis

The molecular structure of “N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride” would consist of an indole ring attached to a propylamine group via a methylene bridge. The indole ring would have a methyl group attached to it .


Chemical Reactions Analysis

Indole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution at the C3 position and nucleophilic substitution at the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride” would depend on its specific structure. Indole itself is a crystalline solid that is slightly soluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

  • N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride has been involved in facile synthesis processes. For example, (R)-1-(1H-indol-3-yl)propan-2-amines were prepared using modified Nef reactions and desulfonation treatments, offering a cost-effective and time-saving method (Peng et al., 2013).

Pharmacological Aspects

  • Derivatives of this compound have been explored for their potential as cholinesterase and monoamine oxidase inhibitors, showcasing the versatility of this compound in pharmacological research (Bautista-Aguilera et al., 2014).

Antimicrobial Applications

  • Certain derivatives have demonstrated significant antimicrobial activities, highlighting the compound's potential in developing new antimicrobial agents (Anekal & Biradar, 2012).

Lipase-Catalyzed Kinetic Resolution

  • The compound has been used in lipase-catalyzed kinetic resolution, showing its application in producing enantiomerically enriched products, which is crucial in drug synthesis and research (Borowiecki, Dranka, & Ochal, 2017).

Organic Synthesis and Characterization

  • It has been utilized in various organic synthesis processes, yielding diverse derivatives. These derivatives are characterized for potential applications in different fields, including medicine and materials science (Roman, 2013).

Biological Activity and Cytotoxicity

  • Studies on methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives of this compound revealed potent biological activities, including cytotoxicity against cancer cell lines, showing its potential in cancer research (Phutdhawong et al., 2019).

Future Directions

The study of indole derivatives is a very active area of research due to their wide range of biological activities. Future research on “N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride” could involve exploring its potential biological activities and developing methods for its synthesis .

properties

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)methyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.ClH/c1-9(2)14-8-12-10(3)15-13-7-5-4-6-11(12)13;/h4-7,9,14-15H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNPRZMPONRPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CNC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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